PKG Substrate

Übersicht

Beschreibung

Hyaluronic Acid or hyaluronan (HA) is a glycosaminoglycan (GAG) composed of a homogenous non-branching polymer made from a non-sulfated repeating disaccharide. It is known to have a specific set of hyaluronic acid binding proteins (HABP) that can be used like antibodies for in vitro applications.

Wirkmechanismus

Target of Action

PKG Substrate primarily targets the cGMP-dependent protein kinases (PKGs) . PKGs are serine/threonine-specific protein kinases activated by cGMP . They phosphorylate a number of biologically important targets and are implicated in the regulation of various biological functions such as smooth muscle relaxation, platelet function, sperm metabolism, cell division, and nucleic acid synthesis .

Mode of Action

This compound interacts with its targets through a process of phosphorylation . The PKG enzymes are composed of three functional domains: an N-terminal domain that mediates homodimerization, a regulatory domain that contains two non-identical cGMP-binding sites, and a kinase domain that catalyzes the phosphate transfer from ATP to the hydroxyl group of a serine/threonine side chain of the target protein . Binding of cGMP to the regulatory domain induces a conformational change which stops the inhibition of the catalytic core by the N-terminus and allows the phosphorylation of substrate proteins .

Biochemical Pathways

This compound affects the nitric oxide/cyclic guanosine monophosphate (cGMP) signaling pathway . This pathway regulates biological functions as diverse as smooth muscle contraction, cardiac function, and axon guidance . The PKG enzymes play a key role in mediating the effects of this pathway .

Pharmacokinetics

Inhibitors of pkg, which interact with the same target, can be divided into three classes: cyclic nucleotide binding site inhibitors, atp binding site inhibitors, and substrate binding site inhibitors . These inhibitors have been used to study the pharmacokinetics of PKG and its substrates .

Result of Action

The result of this compound’s action is the phosphorylation of its target proteins . This phosphorylation results in a functional change of the substrate protein . For example, in platelets, PKG activity was assessed by phosphorylation of the established PKG substrates VASP, PDE5, and GRP2 .

Action Environment

The action environment of this compound is largely dependent on the cellular context. PKG-I and PKG-II are expressed in different cell types . For example, PKG-I has been detected at high concentrations in all types of smooth muscle cells (SMCs) including vascular SMCs and in platelets . PKG-II has been detected in renal cells, zona glomerulosa cells of the adrenal cortex, club cells in distal airways, intestinal mucosa, pancreatic ducts, parotid and submandibular glands, chondrocytes, and several brain nuclei . The specific cellular environment can influence the action, efficacy, and stability of this compound.

Biochemische Analyse

Biochemical Properties

PKG Substrate is involved in the phosphorylation of several biologically important targets. It interacts with enzymes, proteins, and other biomolecules, including cyclic guanosine monophosphate-dependent protein kinases (PKGs). The interaction between this compound and PKGs is crucial for the regulation of smooth muscle contraction, cardiac function, and axon guidance . The binding of cyclic guanosine monophosphate to the regulatory domain of PKG induces a conformational change, allowing the phosphorylation of this compound .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In smooth muscle cells, this compound promotes the opening of calcium-activated potassium channels, leading to cell hyperpolarization and relaxation . In platelets, this compound plays a role in inhibiting platelet aggregation, thus preventing blood clot formation . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of PKGs .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cyclic guanosine monophosphate-dependent protein kinases. Binding of cyclic guanosine monophosphate to the regulatory domain of PKG destabilizes the auto-inhibited state, allowing the active kinase to phosphorylate this compound . This phosphorylation event leads to the activation or inhibition of downstream signaling pathways, enzyme activity, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the phosphorylation of this compound by PKGs can be sustained over time, leading to prolonged cellular responses . The degradation of this compound can also occur, affecting its overall efficacy in biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively modulate cellular functions without causing adverse effects . At higher doses, this compound may exhibit toxic effects, including disruption of normal cellular processes and potential cell death . It is essential to determine the optimal dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the cGMP signaling pathway. It interacts with enzymes such as cyclic guanosine monophosphate-dependent protein kinases, which play a crucial role in the phosphorylation of this compound . This interaction affects metabolic flux and metabolite levels, influencing various cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is predominantly localized in the cytoplasm, where it interacts with cyclic guanosine monophosphate-dependent protein kinases . The distribution of this compound can also be influenced by its binding to other cellular components, affecting its localization and accumulation .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it exerts its activity and function. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These modifications can affect the activity and function of this compound, modulating its role in various cellular processes .

Biologische Aktivität

Protein Kinase G (PKG) is a critical enzyme involved in various cellular processes, primarily regulated by cyclic guanosine monophosphate (cGMP). PKG substrates play a vital role in mediating the effects of cGMP, influencing pathways related to vasodilation, smooth muscle relaxation, and neuronal signaling. This article explores the biological activity of PKG substrates, focusing on their identification, functional implications, and relevant case studies.

Identification of PKG Substrates

Recent studies have identified numerous substrates for both PKG I (PKGI) and PKG II (PKGII). A notable study aimed to characterize high-quality substrates for these kinases, revealing significant overlap in substrate preference while also highlighting distinct differences between the two isoforms. The phosphorylation activity of PKGI and PKGII was assessed using various peptides, with results indicating that the maximal kinase activity for cGMP-activated PKGI was approximately 30 times higher than its basal activity, while for PKGII it was about 16 times higher .

Table 1: Activation Constants for cGMP and cAMP

| Kinase | Ka (cGMP) | Ka (cAMP) |

|---|---|---|

| PKGI | 0.26 µM | 22.4 µM |

| PKGII | Higher than reported values |

This data suggests that PKGI is more sensitive to cGMP compared to cAMP, whereas PKGII shows a lesser distinction between the two activators .

Functional Implications of PKG Substrates

PKG substrates are implicated in various physiological processes. For instance, vasodilator-stimulated phosphoprotein (VASP) is a well-known substrate that mediates vascular smooth muscle relaxation. The phosphorylation of VASP by PKG enhances its role in promoting vasodilation through the regulation of actin cytoskeleton dynamics .

Case Study: Role of G-Substrate

A significant finding in the field is the identification of G-Substrate as a downstream effector in the nitric oxide (NO)/cGMP/PKG signaling pathway. This substrate has been shown to undergo physiological phosphorylation, which plays a crucial role in circadian rhythm regulation within neuronal cells . The implications of this finding extend to understanding how disturbances in this pathway may contribute to sleep disorders and other neurological conditions.

Mechanistic Insights

The mechanism through which PKG substrates exert their effects involves phosphorylation events that alter protein function and cellular signaling pathways. For instance, a study demonstrated that the addition of specific PKG activators led to a concentration-dependent increase in phosphorylation across various substrates . Furthermore, inhibitors targeting PKGI and PKGII revealed that substrate phosphorylation could be selectively modulated, providing insights into potential therapeutic strategies for diseases involving dysregulated cGMP signaling.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1 Role in Signal Transduction

PKG substrates play a crucial role in the signal transduction pathways associated with cGMP-dependent protein kinase activity. Research has identified multiple substrates for PKG within vascular smooth muscle, which are essential for mediating relaxation responses. For instance, a study highlighted the detection of 31 new PKG substrates in aortic smooth muscle, emphasizing their specificity and potential roles in vascular function .

1.2 Substrate Characterization

The characterization of PKG substrates is vital for understanding their biochemical roles. A significant finding from research indicated that several identified substrates were poorly phosphorylated by other kinases, reinforcing their specificity for PKG. This specificity is critical for the development of targeted therapeutics that modulate PKG activity in various pathophysiological conditions .

Pharmacological Applications

2.1 Drug Development

PKG substrates are being explored for their potential in drug development, particularly in cancer therapies. The interaction between PKG and certain antimetabolites has been studied to assess their effects on micellar structures used in drug delivery systems. For example, nucleoside analogue antimetabolites were shown to alter the structure of Pluronic L62 copolymer micelles, which could enhance the delivery of chemotherapeutic agents .

2.2 Targeted Therapies

Recent advances have incorporated PKG substrates into strategies for targeted cancer therapies. The development of covalent gemcitabine immunochemotherapeutics highlights the integration of PKG substrate interactions to improve drug efficacy and reduce side effects through targeted delivery .

Material Science Applications

3.1 Packaging Substrates in Electronics

In material science, ultra-low CTE (Coefficient of Thermal Expansion) polyimide sheets have been developed as packaging substrates for electronic components. These materials exhibit reliability under thermal cycling conditions, making them suitable for advanced packaging solutions in semiconductor technologies .

| Material | CTE (ppm/K) | Thermal Cycling Reliability |

|---|---|---|

| Copper | 17 | Moderate |

| Ultra-low CTE Polyimide | 100 | Excellent after 5000 cycles |

This table summarizes the thermal expansion properties and reliability of materials used in packaging substrates.

Case Studies

4.1 Case Study: Vascular Smooth Muscle Research

A pivotal study investigated the presence of multiple PKG substrates within aortic smooth muscle tissues using purified exogenous PKG and [gamma-32P]-ATP. This research not only identified new substrates but also provided insights into their potential roles in vascular relaxation mechanisms, paving the way for future studies on cardiovascular diseases .

4.2 Case Study: Drug Delivery Systems

Another significant study focused on the effect of nucleoside analogue antimetabolites on micellar structures utilized in drug delivery systems. The findings revealed that these compounds could modify micellar properties, enhancing drug solubility and delivery efficiency—critical factors in improving cancer treatment outcomes .

Analyse Chemischer Reaktionen

Activation Profiles of PKGI and PKGII

PKGs exhibit distinct activation constants (Ka) for cGMP and cAMP, influencing substrate binding and phosphorylation efficiency:

| Cyclic Nucleotide | PKGI Ka (µM) | PKGII Ka (µM) |

|---|---|---|

| cGMP | 0.26 | 1.6 |

| cAMP | 22.4 | 27 |

-

Key Findings :

Substrate Identification and Scoring

A peptide microarray study identified PKG substrates using a scoring system (0–10) based on phosphorylation responses to activators/inhibitors. Notable substrates include:

| Substrate | UniProt ID | PKGI Score | PKGII Score |

|---|---|---|---|

| ERF_519_531 | P50548 | 9.5 | 7.2 |

| MARCKS_148_160 | P29966 | 8.8 | 6.5 |

| VASP_156_168 | P50552 | 8.1 | 5.9 |

-

Mechanistic Insights :

Modulation by Pharmacological Agents

Kinase activity is tunable via nucleotide analogs and inhibitors:

Structural Basis of Substrate Binding

Hydrogen/deuterium exchange experiments revealed that cGMP binding induces conformational changes in PKG Iα:

-

The autoinhibitory domain becomes solvent-exposed, freeing the substrate-binding region .

-

cGMP occupancy increases protection of the catalytic cleft, enhancing substrate affinity .

Kinetic Repartitioning and Substrate Inhibition

While not directly observed in PKGs, substrate inhibition mechanisms in related kinases (e.g., adenylate kinase) involve:

Eigenschaften

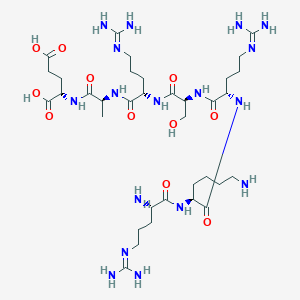

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H67N17O11/c1-18(26(56)51-23(32(62)63)11-12-25(54)55)47-28(58)21(9-5-15-45-34(40)41)50-31(61)24(17-53)52-30(60)22(10-6-16-46-35(42)43)49-29(59)20(8-2-3-13-36)48-27(57)19(37)7-4-14-44-33(38)39/h18-24,53H,2-17,36-37H2,1H3,(H,47,58)(H,48,57)(H,49,59)(H,50,61)(H,51,56)(H,52,60)(H,54,55)(H,62,63)(H4,38,39,44)(H4,40,41,45)(H4,42,43,46)/t18-,19-,20-,21-,22-,23-,24-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKSYBQAXBWINI-LQDRYOBXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H67N17O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724232 |

Source

|

| Record name | N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

902.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81187-14-6 |

Source

|

| Record name | N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a PKG substrate and why is it important?

A1: A this compound is a protein that is specifically phosphorylated by PKG. This phosphorylation acts as a molecular switch, altering the substrate's activity, localization, or interaction with other proteins. This, in turn, influences a wide range of cellular processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.

Q2: Can you give an example of how this compound phosphorylation affects smooth muscle relaxation?

A2: PKG phosphorylates the myosin light chain phosphatase targeting subunit (MYPT1), a key regulator of smooth muscle contraction. This phosphorylation enhances MYPT1 activity, leading to dephosphorylation of myosin light chains and ultimately, smooth muscle relaxation. []

Q3: What about PKG's role in platelet function? How do substrates come into play?

A3: PKG activation in platelets leads to the phosphorylation of various substrates, including vasodilator-stimulated phosphoprotein (VASP). VASP phosphorylation is associated with inhibition of platelet aggregation, highlighting PKG's role in regulating thrombosis. [, ]

Q4: The research mentions IRAG as an important this compound. What is its function?

A4: IRAG (IP3R-associated this compound) interacts with the inositol 1,4,5-trisphosphate receptor (IP3R) on the endoplasmic reticulum. When phosphorylated by PKG, IRAG inhibits IP3R-mediated calcium release, influencing processes like smooth muscle contraction and platelet activation. [, , ]

Q5: Are there specific PKG substrates in the brain?

A5: Yes, while the brain expresses fewer known PKG substrates compared to other tissues, several have been identified. One well-studied example is DARPP-32 (dopamine- and cAMP-regulated phosphoprotein), found in striatonigral nerve terminals. PKG phosphorylation of DARPP-32 is implicated in various neuronal processes, including synaptic plasticity and dopamine signaling. []

Q6: How many PKG substrates are there?

A6: The exact number remains unknown, but research suggests a significant number of PKG substrates exist. Studies have identified over 40 distinct proteins phosphorylated by PKG in rat brain alone. []

Q7: Does PKG phosphorylate specific amino acid sequences?

A7: Yes, PKG exhibits substrate specificity, preferentially phosphorylating serine or threonine residues within specific amino acid sequence motifs. [, ]

Q8: How do researchers identify and study PKG substrates?

A8: Various techniques are employed, including:

- In vitro kinase assays: Using purified PKG and potential substrates, researchers can directly assess phosphorylation. []

- Two-dimensional gel electrophoresis: This technique allows visualization and identification of phosphorylated proteins in complex mixtures. []

- Mass spectrometry: This highly sensitive method can identify phosphorylation sites within proteins. [, ]

- Affinity chromatography: This technique helps isolate and identify PKG-interacting proteins, including potential substrates. [, ]

Q9: Can dysregulation of PKG signaling contribute to disease?

A9: Yes, altered PKG activity and substrate phosphorylation have been implicated in various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.

Q10: How is PKG implicated in retinal degeneration?

A10: Overactivation of PKG has been linked to photoreceptor cell death in retinal degenerative diseases. Studies using the rd10 mouse model, for example, have explored the role of PKG and its substrates in retinal degeneration. []

Q11: Can PKG be targeted therapeutically?

A11: PKG is an attractive therapeutic target, and research is ongoing to develop drugs that modulate its activity. For instance, PKG activators show promise in treating cardiovascular diseases, while inhibitors are being explored for conditions like cancer. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.